molecular formula C23H24N6O2 B2778294 5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide CAS No. 1251598-20-5

5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide

Cat. No.: B2778294
CAS No.: 1251598-20-5
M. Wt: 416.485
InChI Key: SCNBWDOLVDIVMT-UHFFFAOYSA-N
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Description

5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide is a complex organic compound featuring multiple functional groups, including oxadiazole, pyridine, pyrazole, and carboxamide

Mechanism of Action

Target of Action

The primary target of this compound, also known as Pralsetinib (BLU-667), is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation .

Mode of Action

Pralsetinib acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and thereby preventing the signaling pathways that lead to cell growth and proliferation . It has been shown to be effective against both wild-type RET and several common RET oncogenic mutations .

Biochemical Pathways

By inhibiting RET, Pralsetinib disrupts several downstream signaling pathways involved in cell growth and proliferation . This includes pathways such as the MAPK/ERK and PI3K/AKT pathways, which are often overactive in cancer cells .

Pharmacokinetics

The compound is soluble in DMSO, allowing for good bioavailability when administered orally . Its pKa value suggests it will be predominantly uncharged at physiological pH, which may aid in its absorption and distribution within the body . Further pharmacokinetic studies would be needed to fully understand its ADME properties.

Result of Action

The inhibition of RET by Pralsetinib leads to a decrease in cell growth and proliferation, particularly in cells where RET is overactive or mutated . This can lead to the shrinkage of tumors in cancers driven by these RET alterations .

Action Environment

The action of Pralsetinib can be influenced by various environmental factors. For example, the presence of other medications could potentially affect its absorption, distribution, metabolism, or excretion. Additionally, factors such as the patient’s age, diet, and overall health status could also influence its efficacy and safety. It is stored at 4°C, indicating that it requires a controlled environment for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the pyridine and pyrazole rings. The final step involves the coupling of these intermediates to form the target compound. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide stands out due to its combination of multiple functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-methyl-N-[(2-methylphenyl)methyl]-1-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c1-14(2)21-27-23(31-28-21)17-9-10-24-20(11-17)29-16(4)19(13-26-29)22(30)25-12-18-8-6-5-7-15(18)3/h5-11,13-14H,12H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNBWDOLVDIVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=C(N(N=C2)C3=NC=CC(=C3)C4=NC(=NO4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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